molecular formula C2H4O3 B3044208 Glycolic-2,2-D2 acid CAS No. 75502-10-2

Glycolic-2,2-D2 acid

Cat. No.: B3044208
CAS No.: 75502-10-2
M. Wt: 78.06 g/mol
InChI Key: AEMRFAOFKBGASW-DICFDUPASA-N
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Description

Glycolic-2,2-D2 acid, also known as hydroxyacetic acid-d2, is a deuterated form of glycolic acid. It is a stable isotope-labeled compound with the molecular formula C2H2D2O3. This compound is widely used in various scientific research fields due to its unique properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycolic-2,2-D2 acid can be synthesized through several methods. One common approach involves the chlorination of acetic acid, followed by hydrolysis to produce glycolic acid. The deuterated form is obtained by using deuterated reagents in the synthesis process .

Industrial Production Methods: Industrial production of glycolic acid typically involves the hydrolysis of molten monochloroacetic acid using a 50% aqueous solution of sodium hydroxide at temperatures ranging from 90 to 130°C. The resulting solution contains glycolic acid with a concentration of approximately 60%, along with sodium chloride .

Chemical Reactions Analysis

Types of Reactions: Glycolic-2,2-D2 acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide and iron (II) ions.

    Reduction: Catalytic hydrogenation.

    Substitution: Phosphorus trichloride.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Glycolic-2,2-D2 acid is unique due to its stable isotope labeling, which makes it valuable for tracing and quantification in scientific research. Its small molecular size allows for deeper penetration in dermatological applications, making it more effective than other alpha-hydroxy acids .

Biological Activity

Glycolic-2,2-D₂ acid, a deuterated form of glycolic acid, is an alpha-hydroxy acid (AHA) known for its applications in dermatology and cosmetic formulations. This article explores its biological activity, focusing on its effects on skin metabolism, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C₂H₄O₃
  • Molecular Weight : 78.06 g/mol
  • CAS Number : 75502-10-2
  • Purity : 98% .

Glycolic acid is primarily recognized for its ability to enhance dermal matrix metabolism. It acts by:

  • Promoting Collagen Synthesis : Glycolic acid stimulates fibroblasts to increase collagen production, which is crucial for skin elasticity and firmness.
  • Modulating Matrix Degradation : It influences the balance between collagen synthesis and degradation through cytokine release from keratinocytes, particularly interleukin-1 alpha (IL-1α), which mediates matrix degradation .
  • Enhancing Skin Penetration : The small molecular size of glycolic acid allows it to penetrate the stratum corneum effectively, making it a potent exfoliant and skin rejuvenator .

In Vitro Studies

Recent studies have demonstrated the biological effects of glycolic acid on various skin cells:

  • Collagen Synthesis : In vitro experiments showed that glycolic acid concentrations ranging from 5% to 70% significantly enhanced collagen synthesis in fibroblast cultures. The optimal exposure time for maximum effect was found to be around 3 minutes .
  • Stratum Corneum Effects : Using corneoxenometry, researchers assessed the impact on the stratum corneum. Results indicated a dose-dependent response to glycolic acid exposure, with higher concentrations leading to increased desquamation .

Case Studies

  • Skin Rejuvenation : A clinical study involving patients with photodamaged skin demonstrated that glycolic acid treatments resulted in significant improvements in skin texture and reduction of fine lines after consistent application over several weeks .
  • Acne Treatment : Another case study highlighted the use of glycolic acid in treating acne vulgaris. Patients experienced reduced lesions and improved overall skin clarity after a regimen involving glycolic acid peels .

Safety and Efficacy

While glycolic acid is generally well-tolerated, potential side effects include:

  • Skin Irritation : Some individuals may experience redness or irritation, particularly at higher concentrations.
  • Sun Sensitivity : Increased sensitivity to UV radiation necessitates the use of sunscreen during treatment .

Comparative Analysis

The following table summarizes the biological activities of glycolic acid compared to other AHAs:

CompoundCollagen SynthesisSkin PenetrationIrritation Potential
Glycolic AcidHighExcellentModerate
Lactic AcidModerateGoodLow
Citric AcidLowModerateModerate

Properties

IUPAC Name

2,2-dideuterio-2-hydroxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5)/i1D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMRFAOFKBGASW-DICFDUPASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

78.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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